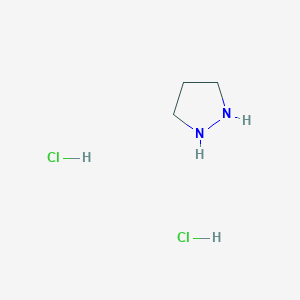
Dihidrocloruro de pirazolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolidine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It is a derivative of Pyrazolidine, which is a heterocyclic compound . Pyrazolidine dihydrochloride has a molecular weight of 145.03 g/mol .
Molecular Structure Analysis
The molecular structure of Pyrazolidine dihydrochloride consists of a five-membered ring with two adjacent nitrogen atoms. The InChI representation of the molecule is InChI=1S/C3H8N2.2ClH/c1-2-4-5-3-1;;/h4-5H,1-3H2;2*1H and the Canonical SMILES representation is C1CNNC1.Cl.Cl .
Physical And Chemical Properties Analysis
Pyrazolidine dihydrochloride has a molecular weight of 145.03 g/mol. It has 4 hydrogen bond donors and 2 hydrogen bond acceptors. It has a rotatable bond count of 0. The exact mass and monoisotopic mass of the molecule are 144.0221037 g/mol. The topological polar surface area of the molecule is 24.1 Ų .
Aplicaciones Científicas De Investigación
Síntesis de agentes uricosúricos
Los derivados de pirazolidina se han utilizado en la síntesis de agentes uricosúricos como G-25671 y sulfinpirazona, ofreciendo una ruta única a partir de materiales de partida económicos .
Investigación de propiedades fotofísicas
Las propiedades fotofísicas de los derivados de pirazol N-heteroaromáticos se han estudiado ampliamente, lo que permite la investigación en campos ambientales, biológicos e industriales .
Química verde
Un nuevo concepto para preparar pirazolidina mediante aminación intramolecular de Raschig presenta ventajas como reacciones en soluciones acuosas sin solventes orgánicos y ganancia económica debido a reactivos baratos .
Safety and Hazards
Pyrazolidine dihydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of the compound. It should be stored in a well-ventilated place and the container should be kept tightly closed .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Pyrazolidine dihydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "2,3-dichloro-5,6-dicyanobenzoquinone", "hydrazine hydrate", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2,3-dichloro-5,6-dicyanobenzoquinone in ethanol and add hydrazine hydrate dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours until the reaction is complete.", "Step 3: Cool the reaction mixture and filter the resulting solid.", "Step 4: Dissolve the solid in a solution of sodium hydroxide.", "Step 5: Acidify the solution with hydrochloric acid to precipitate Pyrazolidine dihydrochloride.", "Step 6: Filter the precipitate and wash with ethanol to obtain the final product." ] } | |
Número CAS |
89990-54-5 |
Fórmula molecular |
C3H9ClN2 |
Peso molecular |
108.57 g/mol |
Nombre IUPAC |
pyrazolidine;hydrochloride |
InChI |
InChI=1S/C3H8N2.ClH/c1-2-4-5-3-1;/h4-5H,1-3H2;1H |
Clave InChI |
VEXUHGJGWQFFTB-UHFFFAOYSA-N |
SMILES |
C1CNNC1.Cl.Cl |
SMILES canónico |
C1CNNC1.Cl |
Otros números CAS |
89990-54-5 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)











![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)